molecular formula C18H18FNO B2809320 N-(3-fluorophenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1023589-83-4

N-(3-fluorophenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2809320
CAS No.: 1023589-83-4
M. Wt: 283.346
InChI Key: UZKNJDNGFPTCIE-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-1-phenylcyclopentane-1-carboxamide is a cyclopentane-based carboxamide derivative characterized by a central cyclopentane ring substituted with a phenyl group at the 1-position and a carboxamide linkage to a 3-fluorophenyl moiety. Its structure combines the conformational rigidity of the cyclopentane ring with the electronic effects of fluorine, which may influence solubility, metabolic stability, and binding interactions in biological systems .

The synthesis of such compounds typically involves coupling cyclopentanecarboxylic acid derivatives with substituted anilines. For example, 1-(3-fluorophenyl)cyclopentanecarboxylic acid (CAS 214262-97-2) serves as a precursor for analogous compounds, highlighting the importance of fluorine in modulating reactivity .

Properties

IUPAC Name

N-(3-fluorophenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-15-9-6-10-16(13-15)20-17(21)18(11-4-5-12-18)14-7-2-1-3-8-14/h1-3,6-10,13H,4-5,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKNJDNGFPTCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 3-fluoroaniline with 1-phenylcyclopentanecarboxylic acid. The reaction is often carried out in the presence of coupling agents such as carbodiimides (e.g., EDC or DCC) to facilitate the formation of the amide bond. The reaction conditions usually include an inert atmosphere, moderate temperatures, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: N-(3-fluorophenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
N-(3-fluorophenyl)-1-phenylcyclopentane-1-carboxamide has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with biological targets involved in various diseases. The fluorine atom enhances lipophilicity and metabolic stability, making it a candidate for drug development.

Case Study: Anticancer Activity
Research indicates that compounds similar to this compound exhibit inhibitory activity against specific cancer cell lines. For instance, studies have shown that derivatives of phenylcyclopentane carboxamides can inhibit the proliferation of cancer cells by targeting pathways involved in tumor growth and survival .

Biological Research

Mechanism of Action Studies
The compound's ability to modulate biological pathways has been a focus of research. It has been shown to affect cellular mechanisms such as apoptosis and cell cycle regulation in various cancer models. The interaction with specific proteins or enzymes could provide insights into its mechanism of action, which is crucial for understanding its therapeutic potential.

High-Throughput Screening Applications
this compound can be utilized in high-throughput screening assays to identify novel inhibitors of protein-protein interactions (PPIs). This application is particularly relevant in drug discovery, where identifying small molecules that disrupt PPIs can lead to new therapeutic strategies for diseases like cancer and autoimmune disorders .

Data Table: Summary of Research Findings

Application Area Description References
Pharmacological ActivityInvestigated for anticancer properties; inhibits cell proliferation ,
Mechanism of ActionModulates apoptosis and cell cycle regulation ,
High-Throughput ScreeningUsed to identify inhibitors of protein-protein interactions ,

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents on Aromatic Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 3-fluoro C₁₈H₁₆FNO 281.33 High metabolic stability; research use in ligand design
N-(3-nitrophenyl)-1-phenylcyclopentane-1-carboxamide 3-nitro C₁₈H₁₇N₂O₃ 310.30 Electron-deficient; potential precursor for redox-active materials
N-(2-chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide 2-chloro, 4-fluoro C₁₈H₁₆ClFNO 317.79 Enhanced halogen bonding; agrochemical intermediate
N-(4-chloro-2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide 4-chloro, 2-nitro C₁₈H₁₆ClN₂O₃ 344.79 High reactivity; used in polymer synthesis
N-[4-chloro-2-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide 4-chloro, 2-CF₃ C₁₉H₁₆ClF₃NO 367.79 Lipophilic; explored in hydrophobic drug delivery systems
N-(3,4-dimethoxyphenethyl)-1-phenylcyclopentane-1-carboxamide 3,4-dimethoxy phenethyl C₂₃H₂₆NO₃ 353.45 Increased solubility; CNS-targeting pharmacophore

Analysis of Substituent Effects

  • Fluorine (3-F): The 3-fluorophenyl group in the parent compound introduces moderate electron-withdrawing effects, enhancing metabolic stability and resistance to oxidative degradation compared to non-halogenated analogs. Fluorine’s small atomic radius minimizes steric hindrance, favoring interactions with aromatic π-systems in target proteins .
  • Nitro (3-NO₂): The nitro group in the 3-nitrophenyl analog increases electron deficiency, making the compound more reactive in electrophilic substitution reactions. However, nitro groups are prone to reduction in vivo, limiting therapeutic applications .
  • Trifluoromethyl (2-CF₃) : The CF₃ group in the 4-chloro-2-CF₃ analog significantly increases lipophilicity (logP ~4.5), favoring blood-brain barrier penetration .
  • Methoxy (3,4-OCH₃) : Methoxy groups in the phenethyl analog enhance water solubility and enable hydrogen bonding, making it suitable for central nervous system (CNS) drug candidates .

Biological Activity

N-(3-fluorophenyl)-1-phenylcyclopentane-1-carboxamide is a compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and comparisons with related compounds, supported by relevant data and research findings.

Synthesis and Preparation Methods

The synthesis of this compound typically involves the reaction of 3-fluoroaniline with 1-phenylcyclopentanecarboxylic acid . The process often utilizes coupling agents such as carbodiimides (e.g., EDC or DCC) to facilitate the formation of the amide bond. Key conditions for this synthesis include:

  • Inert atmosphere
  • Moderate temperatures
  • Solvents : Dichloromethane or tetrahydrofuran

For industrial applications, production methods may be optimized for yield and purity, often employing continuous flow reactors and purification techniques like recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's binding can alter the activity of these targets, leading to various biological effects. Although detailed pathways remain under investigation, initial findings suggest potential roles in enzyme inhibition and receptor binding.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing fluorinated phenyl groups have shown enhanced potency against various cancer cell lines, including HepG2 cells. The presence of substituents on the phenyl ring can influence the compound's efficacy, with fluorine substituents enhancing hydrogen bond interactions within active sites of target proteins .

Enzyme Inhibition

Quantitative structure-activity relationship (QSAR) studies have been employed to analyze the inhibition potential of similar compounds against specific enzymes. These studies highlight that structural features significantly impact biological activity, suggesting that modifications to the phenyl ring can optimize enzyme binding and inhibitory effects .

Comparative Analysis

A comparative analysis with similar compounds reveals unique aspects of this compound:

Compound NameStructural FeaturesBiological Activity
3-bromo-N-(3-fluorophenyl)benzenesulfonamideBromine substitution on phenylModerate anticancer activity
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamidePiperidine moietyNeuroactive properties
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamideSimilar to above but with butaneEnhanced receptor interaction

This compound stands out due to its specific structural combination, which imparts distinct chemical and biological properties beneficial for various applications in medicinal chemistry.

In Vivo Studies

In vivo experiments have demonstrated that compounds structurally related to this compound can effectively penetrate biological barriers, such as the blood-brain barrier (BBB), enhancing their therapeutic potential in treating central nervous system disorders. The use of inhibitors like Elacridar has shown improved uptake in brain tissues during experimental assessments .

QSAR Modeling

QSAR models have been developed for various derivatives to predict their biological activities based on structural characteristics. These models utilize multiple linear regression analyses combined with 3D molecular descriptors to identify key features associated with high inhibitory activity against target enzymes such as NEK2, which is implicated in several cancers .

Q & A

Q. What are the standard synthetic routes for N-(3-fluorophenyl)-1-phenylcyclopentane-1-carboxamide, and how can reaction yields be optimized?

Synthesis typically involves cyclopropanation or cyclopentane ring formation via [2+2] or [3+2] cycloaddition reactions, followed by carboxamide coupling. Key steps include:

  • Amine activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or HATU to facilitate amide bond formation between the cyclopentane-carboxylic acid derivative and 3-fluoroaniline .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Catalyst selection : Palladium-based catalysts improve regioselectivity in fluorophenyl group introduction .
    Yield optimization requires monitoring reaction progress via TLC or LC-MS and adjusting stoichiometry (e.g., 1.2:1 molar ratio of amine to acid chloride) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the cyclopentane ring conformation, fluorophenyl substituent position, and amide bond formation (e.g., carbonyl peak at ~165–170 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z for C18_{18}H17_{17}FNO: 288.13) and detects impurities .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .

Q. What preliminary assays are used to evaluate its biological activity?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cellular viability assays : MTT or resazurin-based assays in cancer cell lines (e.g., A549, HeLa) to screen for cytotoxicity .
  • Binding affinity studies : Radioligand displacement assays (e.g., 3^3H-labeled competitors) to assess receptor interactions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina simulates binding poses with targets (e.g., mGluR5 or cyclooxygenase-2). Key parameters include binding energy (ΔG < −8 kcal/mol) and hydrogen bonding with active-site residues .
  • MD simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories, evaluating RMSD (<2 Å) and binding free energy (MM/PBSA) .
  • QSAR modeling : Correlate substituent effects (e.g., fluorine position) with bioactivity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Metabolic stability analysis : Liver microsome assays identify rapid degradation (e.g., cytochrome P450-mediated oxidation) that reduces in vivo activity .
  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}) and bioavailability in rodent models. Low oral absorption may necessitate prodrug design .
  • Off-target screening : Use kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions that alter in vivo outcomes .

Q. How can structural modifications enhance selectivity for a target enzyme over homologous isoforms?

  • Fragment-based design : Introduce substituents (e.g., methyl or methoxy groups) to exploit hydrophobic pockets unique to the target isoform .
  • Crystallography-guided optimization : X-ray structures of ligand-enzyme complexes reveal residues for selective hydrogen bonding (e.g., Tyr vs. Phe in active sites) .
  • Fluorine scanning : Systematic replacement of hydrogen with fluorine at meta/para positions improves binding entropy and selectivity (ΔΔG > 1.5 kcal/mol) .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

  • CRISPR/Cas9 knockout models : Compare activity in wild-type vs. target gene-knockout cells to confirm on-target effects .
  • Thermal shift assays : Monitor target protein melting temperature (ΔTm_m) shifts upon ligand binding, indicating stabilization .
  • Transcriptomics/proteomics : RNA-seq or SILAC-based proteomics identify downstream pathways modulated by the compound .

Data Analysis & Validation

Q. How can researchers address batch-to-batch variability in biological activity data?

  • Orthogonal purity validation : Combine HPLC, NMR, and elemental analysis to ensure consistency .
  • Dose-response normalization : Express IC50_{50} values relative to a reference compound (e.g., staurosporine for kinase assays) to control for experimental variability .
  • Statistical rigor : Use ≥3 biological replicates and ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p < 0.05) .

Comparative Studies

Q. How does fluorophenyl substitution at the 3-position compare to 2- or 4-positions in analogous carboxamides?

  • Meta (3-position) substitution : Enhances metabolic stability due to reduced CYP450 interactions vs. para .
  • Ortho (2-position) substitution : May sterically hinder target binding, reducing potency (e.g., IC50_{50} increases from 8 nM to >100 nM in mPGES-1 inhibitors) .
  • Electronic effects : Fluorine’s electron-withdrawing nature at meta improves amide bond stability vs. para .

Experimental Design

Q. What controls are essential in dose-response studies to minimize false positives?

  • Vehicle controls : DMSO concentration ≤0.1% to avoid solvent toxicity .
  • Reference inhibitors : Include well-characterized inhibitors (e.g., rofecoxib for COX-2) to benchmark activity .
  • Blinded analysis : Encode samples to prevent observer bias in data interpretation .

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